molecular formula C20H23N3O3S2 B2903151 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 1325306-19-1

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B2903151
CAS No.: 1325306-19-1
M. Wt: 417.54
InChI Key: RHYXVRVLEPZCPQ-UHFFFAOYSA-N
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Description

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the3,5-dimethyl-1H-pyrazole moiety have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

It is known that compounds containing the3,5-dimethyl-1H-pyrazole moiety can interact with their targets in various ways, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds , it is likely that this compound could affect multiple pathways. The specific pathways and downstream effects would depend on the compound’s targets and their roles in cellular processes.

Result of Action

Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds , it is likely that this compound could have various effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and their roles in cellular processes.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-12-9-13(2)19(14(3)10-12)28(25,26)22(6)17-7-8-27-18(17)20(24)23-16(5)11-15(4)21-23/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXVRVLEPZCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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